5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structural features and have gained significant attention due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of appropriate boronic acids with fluorinated aromatic compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorine atom into the benzoxaborole ring. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxaborole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, alcohols, amines, and various substituted benzoxaboroles.
Scientific Research Applications
5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol has been extensively studied for its applications in:
Medicinal Chemistry: It has shown potential as an antifungal agent and is being explored for its activity against various fungal infections.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used as a tool compound to study the role of boron-containing molecules in biological systems.
Mechanism of Action
The mechanism of action of 5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound inhibits the enzyme leucyl-tRNA synthetase, which is essential for protein synthesis in fungi. This inhibition disrupts the synthesis of proteins, leading to the death of the fungal cells .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol: Shares a similar benzoxaborole core but lacks the dimethyl substitution.
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: Contains a similar fluorinated aromatic ring but differs in the boron-containing moiety.
Uniqueness
5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10BFO2 |
---|---|
Molecular Weight |
179.99 g/mol |
IUPAC Name |
5-fluoro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole |
InChI |
InChI=1S/C9H10BFO2/c1-9(2)7-5-6(11)3-4-8(7)10(12)13-9/h3-5,12H,1-2H3 |
InChI Key |
IGUVLXXQOCMYQF-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=C(C=C2)F)C(O1)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.